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Molecular and Biological Profile of Weel-IN-3

The table below summarizes the known quantitative data and characteristics of Weel-IN-3:

Property Description
IC50 (Weel) <10 nM [1]
Potency Potent [1]

Classification

Primary Biological
Effect

Key Regulatory
Role

Therapeutic
Rationale

Anticancer activities [1]

Serine/threonine kinase; master regulator of the G2/M cell cycle checkpoint. It

phosphorylates and inhibits CDK1, preventing premature mitotic entry [2].

Inhibition abrogates the G2/M checkpoint, forcing cancer cells with DNA damage
into mitosis, leading to mitotic catastrophe and apoptosis [2].

Experimental Approaches for Characterization
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While specific protocols for Weel-IN-3 were not detailed, established methodologies from research on other

Weel inhibitors provide a framework for its characterization.

Method Application & Key Steps

| Kinase Activity Assay | Purpose: Determine inhibitor potency (e.g., IC50). Example Protocol: ADP-Glo
kinase assay. Measures the depletion of ATP to ADP, quantifying remaining ATP via luminescence. Weel-IN-
14 was characterized with an IC50 of 1.0 nM using this method [1]. | | Cell-Based Viability/Proliferation
Assay | Purpose: Assess anti-cancer activity in cells. Example Protocol: Resazurin-based assays. Measures
cell viability and metabolic activity. Used to demonstrate synergy between Weel inhibitors and other agents
[3]. | | Computational Binding Affinity Prediction | Purpose: Rapid, high-precision prediction of binding
affinity and selectivity. Example Protocol: Free Energy Perturbation calculations (FEP+). Can predict
binding free energies within ~1.0 kcal/mol (~6-8 fold in potency) of experimental values. Used to profile
thousands of designs for Weel potency and kinome-wide selectivity [4] [5]. | | Selectivity Profiling |
Purpose: Identify off-target liabilities. Example Protocol: Kinome-wide scanMAX panel. Tests compound

activity against 403 wild-type human kinases to generate a comprehensive selectivity profile [4]. |

The following diagram illustrates the core cellular mechanism of Weel and its inhibition, integrating into a

DNA damage context.
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> The mechanism of Weel inhibition forces cell cycle progression despite DNA damage.

Weel Inhibitors in Therapeutic Context

Weel is a validated oncology target, and several inhibitors are in clinical development. The table below lists

key inhibitors for context.

Highest
Inhibitor Other .
Development Key Notes
Name Names
Stage
Adavosertib  AZD1775, Clinical Trials First highly potent & selective inhibitor;
MK-1775 (Phase II) associated with off-target toxicities & activation of
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- Highest
Inhibitor Other
Development Key Notes
Name Names
Stage
Integrated Stress Response (ISR) [3] [6] [1].
Azenosertib  ZN-c3 Clinical Trials Orally active, selective inhibitor (IC50 = 3.9 nM)
(Phase II) [3] [1].
SGR-3515 - Clinical Trials Development candidate identified via FEP+-
(Phase 1) guided discovery; differentiated profile from
competitors [5].
Weel-IN-3 - Preclinical Potent inhibitor (IC50 < 10 nM); anticancer
Research activities observed in preclinical studies [1].

A prominent challenge with first-generation Weel inhibitors like Adavosertib is off-target toxicity, which is
partly driven by unintended kinase inhibition and activation of the Integrated Stress Response (ISR) pathway
[4] [3]. Newer strategies, including the use of PROTAC-based degraders and molecular glues, show

reduced ISR activation, offering a potential path to improved therapeutic windows [3].

A Path for Further Investigation

Given the limited public data, I suggest these avenues to deepen your research:

e Consult Specialized Databases: Search commercial chemical and pharmaceutical compound
databases like Schrédinger's LiveDesign platform [5] or MedChemEXxpress [1], which may hold
more detailed data sheets.

¢ Review Patent Literature: The biological data for Weel-IN-3 likely originates from a patent.
Searching patent databases using the compound name or structure could yield the original source
with full experimental details.

¢ Explore Related Compounds: Studying the published data on clinical-stage inhibitors like
Azenosertib (ZN-c3) or the computational-guided candidate SGR-3515 can provide valuable
benchmarks and methodological insights [5] [1].

Need Custom Synthesis?
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I Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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